molecular formula C5H9NO2 B1457234 DL-Proline-2-d1 CAS No. 282729-06-0

DL-Proline-2-d1

Cat. No. B1457234
CAS RN: 282729-06-0
M. Wt: 116.14 g/mol
InChI Key: ONIBWKKTOPOVIA-QYKNYGDISA-N
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Description

DL-Proline-2-d1 is a stable isotope-labelled compound . Its empirical formula is C5DH8NO2 and it has a molecular weight of 116.14 .


Molecular Structure Analysis

The molecular structure of DL-Proline-2-d1 consists of 5 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI string is 1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D .


Physical And Chemical Properties Analysis

DL-Proline-2-d1 is a solid substance . It has a melting point of 208°C .

Scientific Research Applications

Microbial Metabolism and Enzyme Function

  • Oxidation by D-Amino Acid Analogues : DL-Proline analogues, such as 3,4-dehydro-DL-proline, are used to study the metabolism of amino acids in microbes. Research on Escherichia coli has shown that D-alanine dehydrogenase is responsible for the oxidation of DL-Proline analogues, indicating a broader role in the metabolism of D-amino acids and their analogues (Deutch, 2004).

Biochemical and Thermodynamic Properties

  • Conformational Study of Proline Stereoisomers : Studies on the energetics of proline isomers provide insights into their stability and reactivity, which is fundamental for understanding their behavior in larger molecular structures. Experimental and computational analyses have offered valuable data on the enthalpies of formation and sublimation of proline stereoisomers, which are crucial for their application in peptide synthesis (Santos et al., 2014).

Plant Stress Resistance

  • Improving Plant Abiotic Stress Resistance : Glycine betaine and proline are significant organic osmolytes that accumulate in plants under stress, such as drought or salinity. Research has focused on their role in enhancing stress tolerance, potentially offering ways to genetically modify plants for improved resistance to adverse conditions (Ashraf & Foolad, 2007).

Biotechnological Applications

  • Cell-Penetrating Peptides and Drug Delivery : Proline-rich, amphipathic cell-penetrating peptides (CPPs), characterized by their efficient cellular uptake and non-cytotoxicity, demonstrate the utility of proline and its analogues in facilitating drug delivery across cellular membranes. Modifications with hydrophobic moieties have shown to improve internalization efficiency, highlighting their potential in therapeutic applications (Pujals & Giralt, 2008).

Mechanism of Action

While the specific mechanism of action for DL-Proline-2-d1 is not available, proline and its derivatives are known to play critical roles in various biological processes .

properties

IUPAC Name

2-deuteriopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Proline-2-d1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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